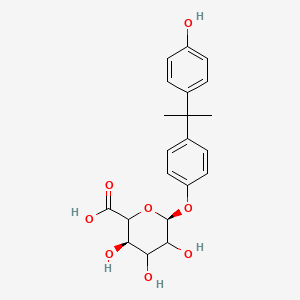

Bisphenol A beta-D-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bisphenol A beta-D-Glucuronide is a metabolite of Bisphenol A, a compound extensively studied for its environmental presence and potential biological effects. This glucuronide form is particularly important for understanding the metabolic fate of Bisphenol A, as it represents a phase II conjugation product that facilitates the excretion of Bisphenol A from the body .

準備方法

Synthetic Routes and Reaction Conditions: Bisphenol A beta-D-Glucuronide is synthesized through the glucuronidation of Bisphenol A. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to Bisphenol A . The reaction typically occurs in the liver and is a crucial step in the detoxification and excretion of Bisphenol A.

Industrial Production Methods: This process can be replicated in vitro using purified enzymes and controlled reaction conditions to produce the compound for research purposes .

化学反応の分析

Types of Reactions: Bisphenol A beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction conditions typically include a buffered aqueous solution at physiological pH and temperature .

Major Products: The primary product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound can regenerate Bisphenol A and glucuronic acid .

科学的研究の応用

Pharmacokinetics and Metabolism

BPA is primarily metabolized in the liver through glucuronidation, resulting in the formation of BPA-G. This process significantly enhances the water solubility of BPA, facilitating its excretion via urine. The half-life of BPA-G is approximately 2 hours, indicating rapid metabolism and clearance from the body . Studies have shown that after oral exposure to BPA, a substantial portion is converted to BPA-G before entering systemic circulation, emphasizing the importance of this metabolite in assessing human exposure levels .

Developmental Effects

Research indicates that prenatal exposure to BPA and its metabolites, including BPA-G, can lead to adverse developmental outcomes. A study analyzed maternal serum and cord blood samples to investigate the correlation between BPA-G levels and vitamin D status in South African mother-child pairs. The findings suggested potential associations between elevated BPA-G levels and altered vitamin D metabolism during pregnancy .

Cellular Effects

Contrary to previous beliefs that BPA-G is biologically inactive, recent studies have demonstrated that it can induce significant cellular effects. For instance, BPA-G has been shown to promote adipocyte differentiation in vitro, suggesting that it may play a role in metabolic disorders such as obesity . This finding challenges the notion that glucuronidated metabolites are merely inactive byproducts of BPA metabolism.

Urothelial Cell Studies

Investigations into the effects of glucuronidated metabolites on urothelial cells revealed that chronic exposure to BPA-G can alter bioenergetics and cellular activity. Specifically, studies indicated increased glycolytic capacity and mitochondrial respiration in bladder cancer cells exposed to physiological concentrations of BPA-G . These results point to potential implications for understanding cancer biology and treatment responses.

Prenatal Exposure Assessment

A comprehensive study utilized liquid chromatography-tandem mass spectrometry to measure concentrations of BPA and its glucuronide forms in umbilical cord serum during mid-gestation. This research contributes valuable data on fetal exposure levels and highlights the need for further investigation into the long-term health effects of prenatal exposure to these compounds .

Quantitative Analysis Methods

Accurate measurement of BPA-G is essential for assessing exposure risks and understanding its biological effects. Recent advancements in analytical techniques, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have enabled precise quantification of BPA and its metabolites in various biological matrices, including food products and human samples . These methods are critical for epidemiological studies aimed at elucidating the relationship between BPA exposure and health outcomes.

Data Tables

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Maternal-Fetal Exposure | LC-MS/MS analysis | Correlation between BPA-G levels and vitamin D |

| Cellular Metabolism | In vitro adipocyte differentiation | Induction of adipogenesis by BPA-G |

| Urothelial Cell Bioenergetics | Seahorse XFe96 energy metabolism measurements | Increased glycolytic capacity with BPA-G exposure |

| Prenatal Exposure Assessment | Measurement in umbilical cord serum | Insights into fetal exposure levels |

作用機序

Bisphenol A beta-D-Glucuronide exerts its effects primarily through its role as a detoxification product of Bisphenol A. It does not bind to estrogen receptors or induce estrogen receptor-mediated transcription, unlike Bisphenol A . The glucuronidation process enhances the solubility of Bisphenol A, facilitating its excretion via urine . This mechanism helps to reduce the bioavailability and potential toxicity of Bisphenol A in the body .

類似化合物との比較

Bisphenol S beta-D-Glucuronide: Similar to Bisphenol A beta-D-Glucuronide, this compound is a metabolite of Bisphenol S and undergoes similar glucuronidation processes.

Bisphenol F beta-D-Glucuronide: Another related compound, formed from Bisphenol F, which also undergoes glucuronidation.

Uniqueness: this compound is unique in its specific formation from Bisphenol A and its role in mitigating the endocrine-disrupting effects of its parent compound. Unlike its parent compound, it does not exhibit estrogenic activity, making it a crucial marker for studying the detoxification and excretion pathways of Bisphenol A .

生物活性

Bisphenol A β-D-glucuronide (BPA-G) is a major metabolite of bisphenol A (BPA), a widely used industrial chemical. Historically, BPA-G was considered biologically inactive due to its lack of estrogenic activity. However, recent studies have challenged this notion, revealing significant biological effects associated with BPA-G, particularly in the context of adipogenesis and metabolic processes. This article synthesizes current research findings on the biological activity of BPA-G, including in vitro studies, case studies, and relevant data tables.

Metabolism and Biological Significance

BPA is primarily metabolized in the liver by uridine diphosphate-glucuronosyltransferases (UGTs) into BPA-G and other conjugates. Approximately 80% of BPA is converted to BPA-G, which is thought to be excreted without exerting biological effects. However, emerging evidence suggests that BPA-G may have distinct biological activities that warrant further investigation.

Key Findings on Biological Activity

-

Adipogenic Effects :

- A pivotal study demonstrated that BPA-G induces differentiation in preadipocytes (3T3-L1 cells), leading to increased lipid accumulation and expression of adipogenic markers such as sterol regulatory element binding factor 1 (SREBF1) and lipoprotein lipase (LPL) .

- The study found that treatment with 10 μM BPA-G significantly enhanced lipid accumulation compared to controls. Notably, co-treatment with the estrogen receptor antagonist fulvestrant inhibited this effect, indicating a non-classical pathway of action for BPA-G .

- Impact on Insulin Secretion :

- Prenatal Exposure Concerns :

Table 1: Summary of Biological Effects Induced by BPA-G

| Biological Activity | Cell Type/Model | Concentration | Observations |

|---|---|---|---|

| Adipocyte Differentiation | 3T3-L1 Preadipocytes | 10 μM | Increased lipid accumulation and adipogenic marker expression |

| Insulin Secretion | Adult Mice | 10 μg/kg | Increased plasma insulin levels following exposure |

| Fetal Exposure Dynamics | Humanized Model | Variable | Higher fetal concentrations predicted compared to maternal levels |

Case Studies

- Adipogenesis in Human Preadipocytes :

-

Prenatal Exposure Assessment :

- A study measuring concentrations of BPA and its glucuronide forms in umbilical cord blood highlighted the potential for significant fetal exposure during critical developmental windows . The findings underscore the importance of understanding the implications of maternal exposure to endocrine disruptors like BPA.

Discussion

The growing body of evidence indicates that BPA-G is not merely an inactive metabolite but possesses significant biological activity that can influence metabolic processes such as adipogenesis and insulin secretion. These findings challenge traditional views on BPA metabolism and highlight the need for further research into the mechanisms through which BPA-G exerts its effects.

特性

IUPAC Name |

(3R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15?,16-,17?,18?,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOXXYQSBJDHB-PKAOKKRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3C(C([C@H](C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。